Brivaracetam

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

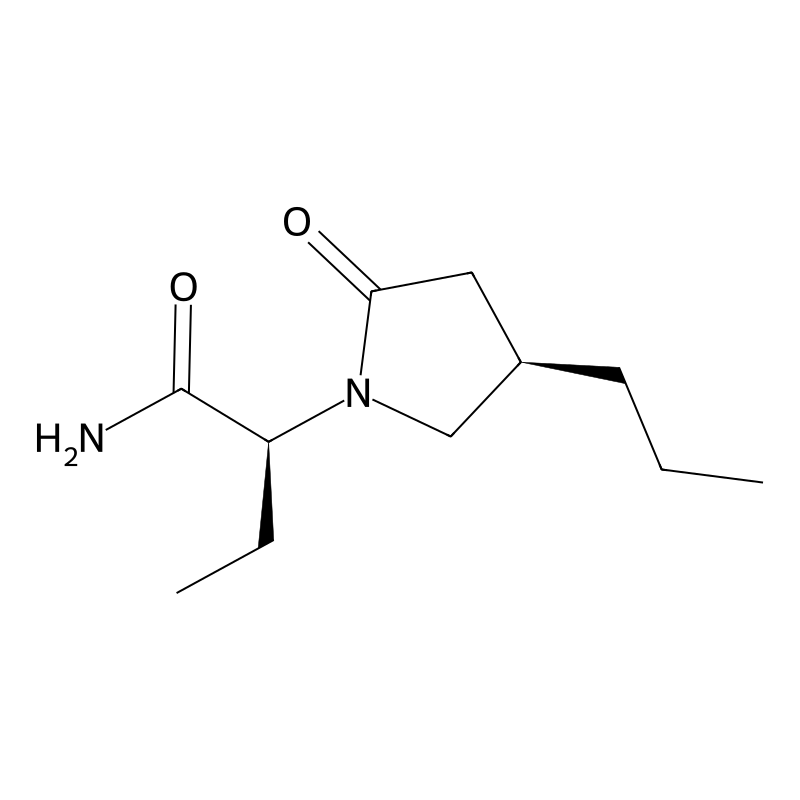

Brivaracetam is a chemical analog of levetiracetam, classified as a racetam derivative. Its chemical structure is defined by the formula C₁₁H₂₀N₂O₂, with a molar mass of approximately 212.293 g/mol. The compound is marketed under the brand name Briviact and was approved for medical use in 2016. It is utilized primarily as an adjunctive treatment for partial-onset seizures in patients with epilepsy, either alone or in combination with other antiepileptic medications .

Efficacy and Safety in Different Epilepsy Types

While Brivaracetam is approved for partial-onset seizures, research is investigating its effectiveness in other types of epilepsy. Studies have shown promising results for:

- Focal Onset Seizures: Several clinical trials have demonstrated Brivaracetam's efficacy and safety as an add-on therapy for focal onset seizures, which originate in one specific area of the brain .

- Myoclonic Seizures: Research suggests Brivaracetam might be helpful in reducing myoclonic seizures, characterized by brief, jerking movements .

- Lennox-Gastaut Syndrome (LGS): LGS is a severe childhood epilepsy with multiple seizure types. Early studies indicate Brivaracetam's potential benefit in managing seizures associated with LGS .

Brivaracetam exhibits its anticonvulsant effects primarily through its interaction with synaptic vesicle protein 2A (SV2A), which plays a critical role in neurotransmitter release and synaptic transmission. Its affinity for SV2A is approximately 20 times greater than that of levetiracetam, enhancing its efficacy in reducing seizure activity . Additionally, brivaracetam may inhibit sodium channels, contributing to its antiepileptic properties .

Adverse Effects

Common side effects associated with brivaracetam include sedation, fatigue, dizziness, nausea, and potential mood changes. In rare cases, hypersensitivity reactions such as bronchospasm and angioedema have been reported .

Brivaracetam can be synthesized through various methods:

- Lactamization: The initial step involves the lactamization of a precursor compound.

- Reduction: The subsequent step typically includes the reduction of a nitrile intermediate to yield brivaracetam .

These synthetic routes allow for the efficient production of brivaracetam while maintaining high purity levels.

Brivaracetam is primarily used to manage partial-onset seizures in adults and children aged 16 years and older. While it does not cure epilepsy, it effectively reduces seizure frequency when used as part of a comprehensive treatment plan . Its rapid absorption and favorable pharmacokinetic profile make it a valuable option among antiepileptic drugs.

Brivaracetam shares similarities with several other compounds in the racetam family and broader categories of antiepileptic drugs. Here are some notable comparisons:

| Compound | Mechanism of Action | Unique Features |

|---|---|---|

| Levetiracetam | Binds to SV2A | Established first-generation racetam; widely used |

| Oxcarbazepine | Sodium channel blocker | Prodrug; fewer side effects than carbamazepine |

| Rufinamide | Modulates sodium channels | Effective for Lennox-Gastaut syndrome |

| Lamotrigine | Inhibits voltage-gated sodium channels | Broad-spectrum efficacy; also used for bipolar disorder |

Uniqueness of Brivaracetam

Brivaracetam's unique selling points include its high affinity for SV2A, leading to enhanced anticonvulsant efficacy compared to levetiracetam. Additionally, its favorable pharmacokinetic profile allows for rapid absorption and minimal interaction with other drugs.

The synthesis of brivaracetam, a third-generation antiepileptic racetam derivative, has been extensively studied with numerous synthetic approaches developed to address the challenges of stereoselective synthesis and industrial scalability [1] [2]. The compound's molecular structure, (2S)-2-[(4R)-2-oxo-4-propylpyrrolidin-1-yl]butanamide, requires precise stereochemical control during synthesis to ensure therapeutic efficacy.

Chiral High-Performance Liquid Chromatography Separation Methods

The earliest synthetic approaches to brivaracetam relied on chiral high-performance liquid chromatography separation techniques to obtain the desired enantiomer from racemic mixtures [1] [2]. The morpholine-catalyzed condensation route, first described in United States Patent US2003120080A1, involves the reaction of valeraldehyde with glyoxylic acid to form a hydroxy furanone intermediate. This intermediate undergoes reductive amination followed by double bond reduction to yield a diastereomeric mixture of crude pyrrolidone [1]. The separation of diastereomers is achieved through preparative high-performance liquid chromatography on chiral phase with ethanol/heptane (1:1) mixture, providing brivaracetam with moderate yields [1].

A two-route synthetic strategy developed by Kenda and colleagues demonstrates alternative approaches to brivaracetam synthesis [2]. Route I utilizes 1,4-Grignard addition on furan-2(5H)-one in the presence of cuprous iodide in diethyl ether to afford 4-propyldihydrofuran-2(3H)-one. Ring-opening with trimethylsilyl iodide and subsequent formation of acyl chloride 3-(iodomethyl)-hexanoyl chloride leads to cyclization with S-2-aminobutyramide, producing a racemic mixture of brivaracetam [2]. Route II employs methyl-3-formylhexanoate synthesis from valeraldehyde via enamine alkylation with methyl bromoacetate, followed by reductive amination and acid amine coupling to obtain the racemic mixture [2].

Chiral Pool and Enantiomeric Scaffold Methods

Another chiral pool approach employs (R)-3-(methoxycarbonyl)hexanoic acid as the starting precursor to minimize racemization and increase chemical purity [2]. Shanghai Bocimed Pharmaceutical Company reported this method, which involves ester reduction and cyclization to produce the key lactone intermediate. Nucleophilic substitution with trimethylsilyl iodide affords (R)-3-(iodomethyl)hexanoic acid, which is converted to the corresponding acyl chloride and subsequently coupled with S-2-aminobutanamide to yield pure brivaracetam [2].

Asymmetric Synthesis Approaches

Asymmetric synthesis methods employ chiral catalysts or auxiliaries to achieve stereoselective formation of the brivaracetam molecule [1] [2]. The Sharpless asymmetric dihydroxylation approach, disclosed in Patent Cooperation Treaty WO2007065634, demonstrates high stereoselectivity using AD Mix-β catalyst [2]. Pent-1-ene treatment with AD Mix-β furnishes enantiomerically pure (R)-pentane-1,2-diol, which undergoes a series of transformations including treatment with thionyl chloride and ruthenium(III) chloride to form (R)-4-propyl-1,3,2-dioxathiolane-2,2-dioxide [2]. Subsequent reactions with dimethyl malonate, followed by hydrolysis, protection, and homoconjugate reaction with S-2-aminobutanamide, ultimately yield brivaracetam after decarboxylation [2].

Organocatalytic asymmetric synthesis employing MacMillan imidazolidinone catalyst (2R,5S)-2-(tert-butyl)-3,5-dimethyl-imidazolidin-4-one has been developed by Jiangxi Qingfeng Pharmaceutical Company [2]. This approach involves treatment of valeraldehyde and diethyl 2-bromomalonate in the presence of bismuth trioxide and compact fluorescent lamp irradiation to obtain (R)-diethyl-2-(1-oxopentan-2-yl)malonate with the desired stereocenter. Reductive amination with S-2-aminobutanamide using sodium triacetoxyborohydride, followed by Krapcho decarboxylation at elevated temperature, provides brivaracetam in good yield with minimal synthetic steps [2].

Optimization of Brivaracetam Manufacturing Processes

Process Intensification and Continuous Manufacturing

The pharmaceutical industry has increasingly adopted continuous manufacturing processes over traditional batch processing to enhance efficiency and reduce production costs [3]. Continuous flow synthesis of brivaracetam has been implemented to address the limitations of batch processes, particularly in the separation of diastereomers and overall process efficiency [1] [2]. Union Chemique Belge Biopharma reported a continuous flow process for brivaracetam synthesis utilizing multi-column continuous technique for diastereomer separation in n-heptane/ethanol (45:55%) mixture, followed by crystallization from 2-propyl acetate [2].

Process intensification strategies for brivaracetam manufacturing include the implementation of high-temperature and high-pressure reactions to achieve faster reaction rates and higher yields [3]. Advanced process control systems utilizing computational fluid dynamics modeling optimize mixing conditions to ensure homogeneous reaction environments [3]. Heat integration and process optimization contribute to energy efficiency while maintaining product quality standards [3].

Green Chemistry Implementation

Environmental sustainability considerations have driven the adoption of green chemistry principles in brivaracetam manufacturing [3]. Solvent selection strategies prioritize environmentally friendly alternatives that minimize environmental impact while maintaining product purity [3]. Solvent recovery and recycling systems have been implemented to reduce waste generation and improve cost-effectiveness [3].

The development of photocatalytic asymmetric synthesis represents an innovative approach to brivaracetam production with reduced environmental impact [4] [5]. This method employs visible-light photocatalysis using chiral bifunctional photocatalyst Δ-RhS to achieve enantioselective Giese addition reactions. Continuous flow conditions improve efficiency and enable easy scale-up of the photochemical reaction step, providing brivaracetam in 44% overall yield with excellent diastereomeric ratio (9:1) and enantiomeric ratio (>99:1) [4] [5].

Automation and Process Control

Modern brivaracetam manufacturing incorporates extensive automation and robotics to enhance precision, reduce manual labor, and improve overall efficiency [3]. Automated systems contribute to consistent quality while reducing operational costs through decreased human intervention and improved process control [3]. Real-time monitoring systems utilizing near-infrared spectroscopy and Raman spectroscopy enable continuous quality assessment throughout the manufacturing process [3].

Process Analytical Technology implementation provides real-time monitoring capabilities that enable immediate detection of process deviations and quality issues [3]. These systems facilitate proactive quality control measures that prevent the production of off-specification material and reduce overall manufacturing costs [3].

Quality Control Metrics for Pharmaceutical-Grade Synthesis

Chemical Purity and Identity Testing

Pharmaceutical-grade brivaracetam synthesis requires stringent quality control measures to ensure compliance with regulatory standards and patient safety requirements [6] [7]. Chemical purity determination employs reverse-phase high-performance liquid chromatography with ultraviolet detection at 270 nanometers, with specifications requiring minimum 99.0% purity [8] [9]. The analytical method development and validation follows International Council for Harmonization guidelines to ensure robustness, specificity, accuracy, and precision [8] [9].

Chiral purity assessment represents a critical quality attribute for brivaracetam, given its stereochemical requirements for therapeutic activity [8] [9]. Chiral high-performance liquid chromatography methods with ultraviolet detection are employed to quantify enantiomeric excess, with specifications requiring minimum 99.0% enantiomeric excess [8] [9]. The method targets specific impurities such as (R)-2-((R)-2-oxo-4-propylpyrrolidin-1-yl)butanamide and (S)-2-((S)-2-oxo-4-propylpyrrolidin-1-yl)butanamide [8].

Impurity Profiling and Related Substances

Comprehensive impurity profiling ensures the identification and quantification of potential process-related impurities and degradation products [6] [7]. Related substances analysis employs high-performance liquid chromatography with gradient elution and mass spectrometry confirmation for impurity identification [8] [9]. Specifications typically limit individual impurities to maximum 0.5% and total impurities to maximum 2.0% [6].

The synthesis of brivaracetam has been reported to generate nine potential impurities, necessitating thorough characterization and control throughout the manufacturing process [2]. Genotoxic impurity assessment requires particular attention, with one impurity known to be genotoxic present in starting materials [10]. However, batch analysis data demonstrates efficient purging through the manufacturing process, with levels consistently below 30% of the threshold of toxicological concern [10].

Physical and Chemical Characterization

Polymorphic form control represents a critical quality parameter for brivaracetam, as different solid forms can exhibit varying dissolution rates, bioavailability, and stability characteristics [10] [11]. X-ray powder diffraction analysis confirms the desired polymorphic Form I, with crystallization conditions specifically designed to ensure only the thermodynamically accessible solid form is obtained [10] [11].

Water content determination employs Karl Fischer coulometric titration with specifications typically requiring maximum 0.5% water content [6]. Heavy metals analysis utilizes inductively coupled plasma mass spectrometry to ensure individual metals remain below 10 parts per million [6]. Residual solvents analysis employs gas chromatography with headspace injection to verify compliance with International Council for Harmonization Q3C limits [6].

Process Validation and Control Strategy

Process validation for brivaracetam manufacturing follows a lifecycle approach encompassing process design, process qualification, and continued process verification [12] [13]. The validation strategy addresses critical process parameters that may affect batch-to-batch reproducibility and product quality [13]. Design of Experiments methodologies identify optimal operating ranges for temperature, reaction time, catalyst loading, and other critical parameters [13].

Statistical process control implementation monitors key process indicators including lot acceptance rate, product quality complaint rate, confirmed out-of-specification rate, and recall rate [6] [7]. These metrics provide quantitative assessment of manufacturing performance and enable proactive identification of process improvement opportunities [6] [7]. Right First Time metrics, measuring the percentage of batches produced without deviations, rework, or rejection, serve as primary indicators of process capability [6].

Synaptic Vesicle Glycoprotein 2A (SV2A) Binding Kinetics

Brivaracetam exerts its anticonvulsant properties through highly selective and high-affinity binding to synaptic vesicle glycoprotein 2A (SV2A), a transmembrane protein belonging to the major facilitator superfamily (MFS) of transporters [1] [2]. SV2A is an integral constituent of synaptic vesicle membranes, present ubiquitously throughout the central nervous system in both gamma-aminobutyric acid-ergic and glutamatergic neurons [3] [4].

The binding kinetics of brivaracetam to SV2A demonstrate complex biphasic characteristics that distinguish it from other antiepileptic compounds. At 4°C, brivaracetam binding to rat brain tissue exhibits biphasic kinetics with association half-times of 6 minutes for the fast component and 63 minutes for the slow component [5]. When binding to cloned human SV2A protein, the kinetics accelerate considerably, with association half-times of 1 minute for the fast phase and 16 minutes for the slow phase [5].

| Binding Parameter | Rat Brain Tissue | Cloned Human SV2A | Reference |

|---|---|---|---|

| Association Half-time (Fast) | 6 minutes | 1 minute | [5] |

| Association Half-time (Slow) | 63 minutes | 16 minutes | [5] |

| Dissociation Half-time (Fast) | 17 minutes | 1 minute | [5] |

| Dissociation Half-time (Slow) | 139 minutes | 20 minutes | [5] |

The dissociation kinetics follow a similar biphasic pattern, with dissociation half-times of 17 minutes and 139 minutes in rat brain tissue, compared to 1 minute and 20 minutes for cloned SV2A respectively [5]. This biphasic binding behavior suggests that brivaracetam interacts with multiple conformational states of the SV2A protein, reflecting the complex nature of its molecular recognition mechanism.

The binding affinity of brivaracetam for human SV2A protein demonstrates exceptional selectivity, with a dissociation constant (Kd) of approximately 50 nanomolar [6]. This high-affinity binding is reversible and stereoselective, indicating specific molecular recognition of the SV2A binding site [2] [7]. The binding demonstrates temperature dependency, with decreased affinity observed at elevated temperatures, suggesting involvement of entropy-driven conformational changes in the binding process [8].

Structural analysis reveals that brivaracetam binds to a central cavity within SV2A, which is composed primarily of aromatic and hydrophobic residues from transmembrane domains 4, 5, 7, and 10 [9]. The pyrrolidinone nucleus of brivaracetam is positioned between the indole groups of two highly conserved tryptophan residues, Trp300 and Trp666, which are critical for the functional integrity of SV2A [9]. The ethyl group of brivaracetam interacts with Phe277 and Ile273, while the carboxamide group forms interactions with Asp670 [9].

Mutagenesis studies have confirmed the functional importance of these binding site residues. Mutation of Trp300 and Trp666 to alanine significantly reduces the binding capacity of SV2A with brivaracetam, demonstrating their essential role in the molecular recognition process [10] [9]. Additional residues identified as important for brivaracetam binding include F277A, G303A, F658A, Y462A, I663A, D670A, and V661A [10].

Comparative Affinity Studies with Levetiracetam

Brivaracetam demonstrates substantially higher affinity for SV2A compared to levetiracetam, representing a significant advancement in the development of SV2A-targeted anticonvulsants. Comprehensive binding studies reveal that brivaracetam exhibits 15- to 30-fold higher affinity for SV2A than levetiracetam [2] [3] [7]. This enhanced affinity translates to improved therapeutic efficacy and potentially reduced side effects due to increased selectivity.

| Comparative Parameter | Brivaracetam | Levetiracetam | Fold Difference | Reference |

|---|---|---|---|---|

| Binding Affinity (Kd) | 50 nM | 1000-1500 nM | 20-30 fold | [2] [3] |

| IC50 (Human Brain) | 0.46 μg/mL | 4.02 μg/mL | 8.7 fold | [11] |

| Brain Penetration Half-time | 8-18 minutes | 22-28 minutes | 2-3 fold faster | [11] [12] |

| Molecular Weight | 212.29 g/mol | 170.21 g/mol | 1.25 fold | [13] [14] |

The molecular basis for this enhanced affinity lies in the structural differences between brivaracetam and levetiracetam, particularly the presence of the propyl side chain in brivaracetam compared to the methyl group in levetiracetam [15]. This structural modification allows for more favorable hydrophobic interactions within the SV2A binding pocket, resulting in increased binding stability and residence time.

Positron emission tomography studies using the SV2A radiotracer [11C]UCB-J have provided direct evidence of the superior binding characteristics of brivaracetam in living human brain tissue [11] [12]. These studies demonstrate that brivaracetam achieves 66-70% SV2A occupancy with a 100 mg intravenous dose, while levetiracetam requires 1500 mg to achieve 78-84% occupancy [11]. The IC50 values determined from these studies show brivaracetam to be 8.7-fold more potent than levetiracetam, with values of 0.46 μg/mL and 4.02 μg/mL respectively [11].

Evidence from allosteric modulation studies further supports the differential binding mechanisms of brivaracetam and levetiracetam. When the SV2A allosteric modulator UCB1244283 is applied, it produces distinctly different effects on the two compounds [16] [3]. For brivaracetam, the modulator primarily increases binding affinity (approximately tenfold increase), while for levetiracetam, it mainly increases the maximum binding capacity (twofold increase) with only modest affinity enhancement [16] [3]. This differential response suggests that brivaracetam and levetiracetam interact with different conformational states of the SV2A protein or bind to closely related but distinct sites within the same binding pocket.

Mutagenesis studies have identified specific amino acid residues that differentially affect brivaracetam and levetiracetam binding [10]. While mutations of certain residues (W300F, F277A, G303A, F658A, Y462A, W666A, I663A, D670A, and V661A) affect both compounds similarly, three amino acids (K694, I273, and S294) show differential effects [10]. Mutation of these residues eliminates the effect of the allosteric modulator on levetiracetam binding while having no effect on brivaracetam modulation, providing molecular evidence for the distinct binding mechanisms [10].

The superior pharmacokinetic properties of brivaracetam compared to levetiracetam extend beyond binding affinity to include enhanced brain penetration characteristics. Brivaracetam demonstrates significantly faster brain entry, with drug-entry half-times of 2-18 minutes compared to 20-28 minutes for levetiracetam in human subjects [11] [12]. This rapid brain penetration is attributed to brivaracetam's higher lipophilicity (LogD pH 7.4 = 1.04) compared to levetiracetam, facilitating passive diffusion across the blood-brain barrier [3].

Impact on Neurotransmitter Release Dynamics

Brivaracetam's binding to SV2A produces profound effects on neurotransmitter release dynamics through modulation of synaptic vesicle function and exocytotic machinery. The primary mechanism involves the regulation of calcium-dependent neurotransmitter release, with brivaracetam demonstrating superior efficacy compared to levetiracetam in controlling various aspects of synaptic transmission [3] [17] [18].

The impact on synaptic vesicle mobilization represents one of the most significant effects of brivaracetam binding to SV2A. Studies using dye-loaded vesicles have demonstrated that brivaracetam slows stimulation-induced vesicle release significantly more effectively than levetiracetam [3]. Remarkably, brivaracetam reduces vesicle mobilization at concentrations 100-fold lower than those required for levetiracetam to achieve similar effects [3] [18]. This enhanced potency reflects the superior binding affinity and suggests more efficient modulation of the vesicular release machinery.

| Neurotransmitter Release Parameter | Brivaracetam Effect | Levetiracetam Effect | Reference |

|---|---|---|---|

| Vesicle Mobilization | Reduced at 100-fold lower concentration | Moderate reduction | [3] [18] |

| Synaptic Depression | Enhanced at much lower concentrations | Mild enhancement | [3] |

| High-frequency Stimulation Response | More pronounced reduction | Moderate reduction | [3] |

| Calcium-vesicle Coupling | Enhanced modulation | Moderate modulation | [19] |

Brivaracetam's effects on synaptic depression demonstrate its superior ability to modulate neurotransmitter release under conditions of repetitive stimulation. Rat hippocampal slice studies comparing brivaracetam and levetiracetam using high-frequency neuronal stimulation have shown that brivaracetam augments synaptic depression and decreases synaptic transmission at 100-fold lower concentrations than levetiracetam [3]. This enhanced synaptic depression is particularly relevant for controlling hyperexcitable neural networks characteristic of epileptic conditions.

The mechanism underlying these effects involves brivaracetam's influence on the synaptic vesicle cycle, particularly the regulation of vesicle priming and the ready-releasable pool. SV2A plays a crucial role in maintaining the proper trafficking of synaptic vesicles between the cytoplasm and the presynaptic membrane [3]. Brivaracetam binding appears to stabilize specific conformational states of SV2A that optimize this trafficking process, resulting in more efficient control of neurotransmitter release under pathological conditions.

Calcium-dependent exocytosis represents another critical target of brivaracetam action. SV2A interacts with synaptotagmin, the primary calcium sensor for neurotransmitter release, and this interaction is modulated by SV2A conformational changes induced by brivaracetam binding [19]. Studies have shown that brivaracetam enhances the coupling between calcium entry and neurotransmitter release more effectively than levetiracetam, resulting in improved control of excitation-secretion coupling [19].

The frequency-dependent nature of brivaracetam's effects on neurotransmitter release provides insights into its therapeutic mechanism. Brivaracetam preferentially targets hyperactive synapses, entering synaptic vesicles during recycling and endocytosis processes [3]. This selective targeting of active synapses allows brivaracetam to suppress pathological hyperexcitability while minimally affecting normal neurotransmission, contributing to its favorable therapeutic index.

Recent studies have revealed that brivaracetam also affects vesicle dimensional changes during neurotransmitter loading. SV2A is involved in the volume and surface modifications that synaptic vesicles undergo upon neurotransmitter filling [19]. Brivaracetam binding appears to enhance this regulatory function, potentially improving the efficiency of vesicle preparation for neurotransmitter release while maintaining appropriate vesicle size regulation.

The impact of brivaracetam on neurotransmitter release extends beyond immediate synaptic effects to include longer-term modifications of synaptic strength and plasticity. Through its effects on SV2A function, brivaracetam influences the balance between excitatory and inhibitory neurotransmission, contributing to the restoration of normal network activity patterns in epileptic brain tissue [20]. This broader effect on neural network function may contribute to brivaracetam's efficacy in preventing both seizure initiation and propagation.

The superior efficacy of brivaracetam in modulating neurotransmitter release dynamics, combined with its enhanced binding affinity and favorable pharmacokinetic properties, establishes it as a highly effective SV2A-targeted anticonvulsant with significant therapeutic advantages over earlier compounds in this class.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

FDA Label

Briviact is indicated as adjunctive therapy in the treatment of partial-onset seizures with or without secondary generalisation in adult and adolescent patients from 16 years of age with epilepsy.

Treatment of epilepsy with partial-onset seizures

Treatment of neonatal seizures, Treatment of paediatric epilepsy syndromes

Treatment of epilepsy with partial-onset seizures, Treatment of neonatal seizures

Livertox Summary

Drug Classes

Pharmacology

Brivaracetam is an orally bioavailable levetiracetam derivative, with anticonvulsant activity. Although the exact mechanism through which brivaracetam exerts its effects is not fully known, this agent targets and binds to synaptic vesicle protein 2A (SV2A) in the brain. This prevents synaptic vesicle exocytosis and the synaptic release of certain, as of yet not fully known, excitatory neurotransmitters. This may inhibit impulse conduction across synapses, decrease neuronal (hyper-)excitability, and may modulate epileptogenesis. SV2A, a membrane glycoprotein present in neuronal synaptic vesicles, plays a key role in action potential-induced neurotransmitter release in the brain.

MeSH Pharmacological Classification

ATC Code

N - Nervous system

N03 - Antiepileptics

N03A - Antiepileptics

N03AX - Other antiepileptics

N03AX23 - Brivaracetam

Mechanism of Action

KEGG Target based Classification of Drugs

Major facilitator superfamily

VNT family

SV2A [HSA:9900] [KO:K06258]

Pictograms

Irritant

Other CAS

Absorption Distribution and Excretion

\>95% excreted in urine with <10% of the parent compound unchanged. <1% excreted in feces.

0.5L/kg.

CL/F of 0.7-1.07 mL/min kg. Clearance is primarily metabolic with less than 10% of the parent drug excreted unchanged.

Metabolism Metabolites

Wikipedia

Fusaric_acid

FDA Medication Guides

Brivaracetam

TABLET;ORAL

SOLUTION;INTRAVENOUS

SOLUTION;ORAL

UCB INC

05/17/2023

Biological Half Life

Use Classification

Human Drugs -> EU pediatric investigation plans

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

2: Fonseca E, Guzmán L, Quintana M, Abraira L, Santamarina E, Salas-Puig X, Toledo M. Efficacy, retention, and safety of brivaracetam in adult patients with genetic generalized epilepsy. Epilepsy Behav. 2019 Nov 12;102:106657. doi: 10.1016/j.yebeh.2019.106657. [Epub ahead of print] PubMed PMID: 31731108.

3: Nissenkorn A, Tzadok M, Bar-Yosef O, Ben-Zeev B. Treatment with brivaracetam in children - The experience of a pediatric epilepsy center. Epilepsy Behav. 2019 Dec;101(Pt A):106541. doi: 10.1016/j.yebeh.2019.106541. Epub 2019 Nov 4. PubMed PMID: 31698260.

4: Menzler K, Mross PM, Rosenow F, Schubert-Bast S, Willems LM, Zahnert F, Immisch I, Fuest S, von Podewils F, Kunz R, Hirsch M, Mueller T, Marquetand J, Winter Y, Langenbruch L, Cicanic M, Beyenburg S, Strzelczyk A, Knake S. First clinical postmarketing experiences in the treatment of epilepsies with brivaracetam: a retrospective observational multicentre study. BMJ Open. 2019 Nov 4;9(11):e030746. doi: 10.1136/bmjopen-2019-030746. PubMed PMID: 31690606.

5: Lafortune J, Deacon C, Clément JF. Brivaracetam: first Canadian experience in an intractable epilepsy population. Can J Neurol Sci. 2019 Nov 5:1-18. doi: 10.1017/cjn.2019.321. [Epub ahead of print] PubMed PMID: 31685045.

6: Moseley BD, Otoul C, Staelens L, Stockis A. Pharmacokinetic interaction of brivaracetam on other antiepileptic drugs in adults with focal seizures: Pooled analysis of data from randomized clinical trials. Epilepsy Res. 2019 Dec;158:106218. doi: 10.1016/j.eplepsyres.2019.106218. Epub 2019 Oct 14. PubMed PMID: 31675621.

7: LiverTox: Clinical and Research Information on Drug-Induced Liver Injury [Internet]. Bethesda (MD): National Institute of Diabetes and Digestive and Kidney Diseases; 2012-. Available from http://www.ncbi.nlm.nih.gov/books/NBK548532/ PubMed PMID: 31643850.

8: McGuire S, Silva G, Lal D, Khurana DS, Legido A, Hasbani D, Carvalho KS, Melvin J, Valencia I. Safety and Efficacy of Brivaracetam in Pediatric Refractory Epilepsy: A Single-Center Clinical Experience. J Child Neurol. 2019 Oct 16:883073819879276. doi: 10.1177/0883073819879276. [Epub ahead of print] PubMed PMID: 31617449.

9: Tsymbalyuk S, Smith M, Gore C, Tsymbalyuk O, Ivanova S, Sansur C, Gerzanich V, Simard JM. Brivaracetam attenuates pain behaviors in a murine model of neuropathic pain. Mol Pain. 2019 Jan-Dec;15:1744806919886503. doi: 10.1177/1744806919886503. PubMed PMID: 31615323.

10: Feyissa AM. Brivaracetam in the treatment of epilepsy: a review of clinical trial data. Neuropsychiatr Dis Treat. 2019 Sep 9;15:2587-2600. doi: 10.2147/NDT.S143548. eCollection 2019. PubMed PMID: 31571877; PubMed Central PMCID: PMC6750854.

11: Steinhoff BJ, Staack AM. Levetiracetam and brivaracetam: a review of evidence from clinical trials and clinical experience. Ther Adv Neurol Disord. 2019 Sep 9;12:1756286419873518. doi: 10.1177/1756286419873518. eCollection 2019. Review. PubMed PMID: 31523280; PubMed Central PMCID: PMC6734620.

12: Foo EC, Geldard J, Peacey C, Wright E, Eltayeb K, Maguire M. Adjunctive brivaracetam in focal and generalized epilepsies: A single-center open-label prospective study in patients with psychiatric comorbidities and intellectual disability. Epilepsy Behav. 2019 Oct;99:106505. doi: 10.1016/j.yebeh.2019.106505. Epub 2019 Sep 4. PubMed PMID: 31493736.

13: Brigo F, Lattanzi S, Nardone R, Trinka E. Intravenous Brivaracetam in the Treatment of Status Epilepticus: A Systematic Review. CNS Drugs. 2019 Aug;33(8):771-781. doi: 10.1007/s40263-019-00652-0. Review. PubMed PMID: 31342405.

14: Willems LM, Bauer S, Rosenow F, Strzelczyk A. Recent advances in the pharmacotherapy of epilepsy: brivaracetam and perampanel as broad-spectrum antiseizure drugs for the treatment of epilepsies and status epilepticus. Expert Opin Pharmacother. 2019 Oct;20(14):1755-1765. doi: 10.1080/14656566.2019.1637420. Epub 2019 Jul 2. Review. PubMed PMID: 31264486.

15: Santamarina E, Parejo Carbonell B, Sala J, Gutiérrez-Viedma Á, Miró J, Asensio M, Abraira L, Falip M, Ojeda J, López-González FJ, Rodríguez-Osorio X, Mauri JÁ, Aiguabella M, García Morales I, Toledo M. Use of intravenous brivaracetam in status epilepticus: A multicenter registry. Epilepsia. 2019 Aug;60(8):1593-1601. doi: 10.1111/epi.16094. Epub 2019 Jul 1. PubMed PMID: 31260101.

16: Liu E, Dilley D, McDonough B, Stockis A, Daniels T. Safety and Tolerability of Adjunctive Brivaracetam in Pediatric Patients < 16 Years with Epilepsy: An Open-Label Trial. Paediatr Drugs. 2019 Aug;21(4):291-301. doi: 10.1007/s40272-019-00332-y. PubMed PMID: 31250322; PubMed Central PMCID: PMC6682562.

17: Klotz KA, Hirsch M, Heers M, Schulze-Bonhage A, Jacobs J. Effects of cannabidiol on brivaracetam plasma levels. Epilepsia. 2019 Jul;60(7):e74-e77. doi: 10.1111/epi.16071. Epub 2019 Jun 18. PubMed PMID: 31211851.

18: Makke Y, Abou-Khalil B. Brivaracetam efficacy and safety in focal epilepsy. Expert Rev Neurother. 2019 Oct;19(10):955-964. doi: 10.1080/14737175.2019.1631160. Epub 2019 Jun 24. PubMed PMID: 31195850.

19: Toledo M, Abraira L, Mazuela G, Quintana M, Cazorla S, Santamarina E. Effect of brivaracetam on the anger levels of epilepsy patients. A prospective open-labelled controlled study. Seizure. 2019 Jul;69:198-203. doi: 10.1016/j.seizure.2019.04.021. Epub 2019 May 1. PubMed PMID: 31079028.

20: Hellerslia V, Asistido JM, Iyamu A. Brivaracetam for epilepsy. JAAPA. 2019 May;32(5):21-22. doi: 10.1097/01.JAA.0000554748.77547.f8. PubMed PMID: 31033711.